molecular formula C7H16ClNO3 B2434800 Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride CAS No. 2490401-51-7

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride

Cat. No.: B2434800
CAS No.: 2490401-51-7
M. Wt: 197.66
InChI Key: JMVYITZUDKJCAJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is a hydrochloride salt form of methyl 2-amino-3-hydroxy-4-methylpentanoate. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors or transporters, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4(2)6(9)5(8)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVYITZUDKJCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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